2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid
Overview
Description
2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid is an organic compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three ethoxy groups and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid typically involves the reaction of 3,4,5-triethoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amido group can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 2-[(3,4,5-triethoxyphenyl)amino]acetic acid.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The ethoxy groups and the amido moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,5-Trimethoxyphenyl)formamido]acetic acid
- 2-[(3,4,5-Trifluoromethylphenyl)formamido]acetic acid
- 2-[(3,4,5-Trichlorophenyl)formamido]acetic acid
Uniqueness
2-[(3,4,5-Triethoxyphenyl)formamido]acetic acid is unique due to the presence of three ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[(3,4,5-triethoxybenzoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-4-20-11-7-10(15(19)16-9-13(17)18)8-12(21-5-2)14(11)22-6-3/h7-8H,4-6,9H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISIZEYKBBNLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298733 | |
Record name | N-(3,4,5-Triethoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-76-0 | |
Record name | N-(3,4,5-Triethoxybenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743444-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4,5-Triethoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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